molecular formula C14H17NO4 B1624844 Methyl 3-(4-methylbenzamido)-4-oxopentanoate CAS No. 496060-65-2

Methyl 3-(4-methylbenzamido)-4-oxopentanoate

Cat. No. B1624844
Key on ui cas rn: 496060-65-2
M. Wt: 263.29 g/mol
InChI Key: RZINTODIHGEBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541618B2

Procedure details

To a suspension of L-aspartic acid β-methyl ester hydrochloride (250 g, 1.36 mol) in chilled (<5° C.) CH2Cl2 (4 L) was added Et3N (440 g, 4.35 mol) in a steady flow followed by a slow addition of Me3SiCl (324 g, 2.99 mol). The mixture was warmed to 25° C. and stirred for one hour, cooled again (<10° C.), and p-toluoyl chloride (205 g, 1.36 mol) was added dropwise. The mixture was allowed to warm to ambient slowly with stirring for 16 hours. The reaction mixture was then diluted with CH2Cl2 (500 mL) and washed with 1N HCl (500 mL), brine (500 ml), and dried over Na2SO4. The resultant amide product (310 g, 91%), a white solid, was obtained after solvent removal and drying under vacuum. It was then dissolved in pyridine (1.25 L) and DMAP (5 g) was added. Acetic anhydride (840 mL) was added slowly and then the reaction was heated at 90° C. for 2 hours. The cooled solution was poured into 7 L ice water and extracted with 6 L EOM. The organic layer was washed with 2N HCl (3×1 L) and 1N NaOH (1 L), dried over MgSO4 and concentrated to afford the title compound as a white solid (301 g, 93%).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
324 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][C@H:6]([NH2:10])[C:7]([OH:9])=O)=[O:4].Cl.[CH3:12]CN(CC)CC.[Si](Cl)(C)(C)C.[C:24]1([CH3:33])[CH:29]=[CH:28][C:27]([C:30](Cl)=[O:31])=[CH:26][CH:25]=1>C(Cl)Cl>[CH3:33][C:24]1[CH:29]=[CH:28][C:27]([C:30]([NH:10][CH:6]([C:7](=[O:9])[CH3:12])[CH2:5][C:3]([O:2][CH3:1])=[O:4])=[O:31])=[CH:26][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
COC(=O)C[C@@H](C(=O)O)N.Cl
Step Two
Name
Quantity
440 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
324 g
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Step Four
Name
Quantity
205 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient slowly
STIRRING
Type
STIRRING
Details
with stirring for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with 1N HCl (500 mL), brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C(=O)NC(CC(=O)OC)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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